Isoquinolin-5-ylboronic acid hydrochloride Isoquinolin-5-ylboronic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1256345-46-6
VCID: VC0059953
InChI: InChI=1S/C9H8BNO2.ClH/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9;/h1-6,12-13H;1H
SMILES: B(C1=C2C=CN=CC2=CC=C1)(O)O.Cl
Molecular Formula: C9H9BClNO2
Molecular Weight: 209.436

Isoquinolin-5-ylboronic acid hydrochloride

CAS No.: 1256345-46-6

Cat. No.: VC0059953

Molecular Formula: C9H9BClNO2

Molecular Weight: 209.436

* For research use only. Not for human or veterinary use.

Isoquinolin-5-ylboronic acid hydrochloride - 1256345-46-6

Specification

CAS No. 1256345-46-6
Molecular Formula C9H9BClNO2
Molecular Weight 209.436
IUPAC Name isoquinolin-5-ylboronic acid;hydrochloride
Standard InChI InChI=1S/C9H8BNO2.ClH/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9;/h1-6,12-13H;1H
Standard InChI Key BCHKZJGKVPKAJO-UHFFFAOYSA-N
SMILES B(C1=C2C=CN=CC2=CC=C1)(O)O.Cl

Introduction

Chemical and Physical Properties

Isoquinolin-5-ylboronic acid hydrochloride (CAS No. 1256345-46-6) is an organoboron compound with the molecular formula C9H9BClNO2 and a molecular weight of 209.436 g/mol. The structure features an isoquinoline moiety with a boronic acid group positioned at the 5-position, along with the hydrochloride salt form. This arrangement contributes to its distinct reactivity profile and applications in organic synthesis.

While specific physical data for the hydrochloride salt form is limited in the provided sources, we can examine the properties of the related compound Isoquinoline-5-boronic acid (CAS No. 371766-08-4) for context. The free boronic acid form has the following physical properties:

PropertyValue
Molecular FormulaC9H8BNO2
Molecular Weight172.98 g/mol
Melting Point204-206°C
Boiling Point419.1±37.0°C (Predicted)
Density1.28±0.1 g/cm³ (Predicted)
FormSolid
ColorOff-white to light yellow
pKa7.70±0.30 (Predicted)
Recommended StorageInert atmosphere, 2-8°C

The hydrochloride salt form generally exhibits increased water solubility compared to the free boronic acid, making it potentially more suitable for certain reaction conditions . This salt formation also affects the compound's stability and reactivity characteristics.

Synthesis and Preparation Methods

The synthesis of isoquinolin-5-ylboronic acid hydrochloride involves specialized techniques often employing transition metal catalysts to facilitate carbon-boron bond formation. Several synthetic approaches are documented in literature:

Metal-Catalyzed Borylation

The most common preparation method involves palladium or iridium-catalyzed borylation of isoquinoline derivatives. This approach typically utilizes:

  • A suitable isoquinoline precursor (often 5-haloisoquinoline)

  • A boron source such as bis(pinacolato)diboron or pinacolborane

  • A transition metal catalyst system

  • Appropriate base and solvent conditions

  • Conversion to the hydrochloride salt form in the final step

The reaction conditions can be optimized by adjusting parameters such as temperature, solvent choice, and catalyst loading to improve yields and selectivity. The hydrochloride salt is typically formed by treatment with hydrogen chloride or hydrochloric acid.

Alternative Synthetic Routes

Alternative approaches may involve directed ortho-metalation strategies or cross-coupling methodologies, though these appear less common based on the available research. The efficiency of these synthetic methods often depends significantly on the catalyst system employed and the reaction conditions selected.

Applications in Organic Synthesis

Isoquinolin-5-ylboronic acid hydrochloride serves as a versatile building block in organic synthesis, with applications spanning multiple domains:

Cross-Coupling Reactions

The compound's primary application lies in Suzuki-Miyaura cross-coupling reactions, where it functions as a nucleophilic partner. These palladium-catalyzed reactions facilitate the formation of carbon-carbon bonds between the isoquinoline moiety and various aryl or vinyl halides. The resulting coupled products often serve as:

  • Precursors for pharmaceutical compounds

  • Building blocks for materials science applications

  • Key intermediates in the synthesis of complex heterocyclic structures

  • Components in agrochemical development

The efficiency of these coupling reactions depends on factors such as catalyst choice, reaction temperature, and the presence of ligands that can stabilize intermediates during the coupling process.

Medicinal Chemistry Applications

In medicinal chemistry, the compound serves as a valuable synthon for developing biologically active molecules. The isoquinoline scaffold appears in numerous pharmaceuticals, and the ability to selectively functionalize the 5-position through boronic acid chemistry provides medicinal chemists with a powerful tool for structure diversification and optimization.

These applications align with broader trends in heterocyclic chemistry where boronic acid functionalization enables precise structural modifications and rapid analog development in drug discovery pipelines.

These positional variations significantly impact the compounds' properties and applications in research settings.

Comparison with Similar Compounds

The structural relationship between isoquinolin-5-ylboronic acid hydrochloride and other functionalized isoquinolines offers insights into potential applications. For instance, structure-activity relationship (SAR) studies involving isoquinoline derivatives have shown that modifications at specific positions can significantly impact biological activity .

Recent Advances and Future Directions

Synthetic Methodology Improvements

Recent advances in transition metal catalysis have expanded the synthetic accessibility of isoquinoline boronic acids, potentially making isoquinolin-5-ylboronic acid hydrochloride more readily available for research applications. These improvements include:

  • Development of more efficient catalytic systems

  • Milder reaction conditions

  • Regioselective borylation strategies

  • Green chemistry approaches to synthesis

Emerging Applications

Emerging applications for this compound class include:

  • Materials science applications, particularly in polymer chemistry

  • Development of chemical sensors and probes

  • Use in photoactive materials

  • Applications in flow chemistry and continuous processing

These developments suggest an expanding role for isoquinolin-5-ylboronic acid hydrochloride in various scientific disciplines.

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